6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)
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Overview
Description
6-Methyl-6H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6H-pyrrolo[3,4-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, and cycloaddition. One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: Industrial production of 6-Methyl-6H-pyrrolo[3,4-b]pyrazine typically involves scalable synthetic routes that ensure high yield and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, is one such method .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-6H-pyrrolo[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common for introducing halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated compounds .
Scientific Research Applications
6-Methyl-6H-pyrrolo[3,4-b]pyrazine has a wide range of scientific research applications due to its biological activity and chemical versatility. Some of the key applications include:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: Employed in the development of organic materials and natural products.
Mechanism of Action
6-Methyl-6H-pyrrolo[3,4-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine. While all these compounds share a similar core structure, they exhibit different biological activities and chemical properties . For example, pyrrolo[1,2-a]pyrazine derivatives are known for their antibacterial and antifungal activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
Properties
IUPAC Name |
6-methylpyrrolo[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-4-6-7(5-10)9-3-2-8-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVQLZDTXRDQKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1)N=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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